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Unraveling the Intricate Roles of Bur1 and Spt5 in
Transcriptional Fidelity
In the intricate dance of gene expression, the process of transcription elongation is a critical

checkpoint, ensuring the accurate and efficient synthesis of RNA. Two key players in this

process, the kinase Bur1 and the transcription factor Spt5, have been the subject of extensive

research to elucidate their precise roles. This guide provides a comprehensive comparison of

the transcriptional defects observed in mutants of Bur1 and Spt5, offering researchers,

scientists, and drug development professionals a clear overview of their distinct and

overlapping functions. Through the synthesis of experimental data, detailed methodologies,

and visual representations of the underlying molecular pathways, we aim to illuminate the

nuanced contributions of these essential factors to the maintenance of transcriptional integrity.
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Feature Bur1 Spt5

Primary Role

Cyclin-dependent kinase

(CDK) involved in transcription

elongation and chromatin

modification.

Universally conserved

transcription elongation factor,

core component of the DSIF

complex.

Key Function

Phosphorylates the C-terminal

repeats (CTR) of Spt5,

influencing recruitment of the

PAF complex and histone

modifications.[1][2]

Promotes processive

transcription elongation,

stabilizes the RNA Polymerase

II (RNAPII) complex, and is

involved in promoter-proximal

pausing.[3][4][5]

Interaction with RNAPII
Associates with the elongating

RNAPII complex.

Directly interacts with RNAPII,

forming a clamp-like structure

around the DNA.

Effect of Mutation on RNAPII

Reduced ratio of RNAPII at the

3' end of genes compared to

the promoter, suggesting an

elongation defect.

Genome-wide defect in

RNAPII progression along

gene bodies.

Phenotypic Sensitivity
Sensitive to 6-azauracil (6AU)

and mycophenolic acid (MPA).

Mutations can also confer

sensitivity to 6AU.

Role in Chromatin

Regulates histone

modifications, including H3K4

and H3K36 methylation, and

represses cryptic transcription.

Couples transcription

elongation with chromatin

modification states.

Regulation
Forms a complex with its cyclin

partner, Bur2.

Its function is regulated by

phosphorylation of its C-

terminal repeats (CTR), a key

event mediated by Bur1.
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To provide a clearer picture of the distinct impacts of Bur1 and Spt5 mutations on transcription,

the following tables summarize key quantitative findings from genome-wide studies.

Table 1: Impact on RNA Polymerase II Occupancy (ChIP-
seq)

Mutant Gene Region Observed Effect Reference

bur1Δ Promoter
No significant change

in RNAPII assembly.
Keogh et al., 2003

Gene Body (3' end)

Significant reduction

in RNAPII occupancy

compared to the 5'

end.

Keogh et al., 2003

spt5 depletion Promoter

Reduced RNAPII

density at the

Transcriptional Start

Site (TSS).

Henriques et al., 2018

Gene Body (5' end)

Increased RNAPII

density immediately

downstream of the

TSS.

Henriques et al., 2018

Gene Body (distal)

Decreased RNAPII

density in the distal

regions of long genes.

Henriques et al., 2018

Table 2: Global Effects on Transcription (RNA-seq)
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Mutant
Effect on
mRNA Levels

Splicing
Defects

Other
Observations

Reference

bur1Δ

Not explicitly

detailed in the

provided search

results.

Enhanced co-

transcriptional

spliceosome

assembly and

pre-mRNA

splicing.

Repression of

cryptic

transcription is

compromised.

Harlen et al.,

2016

spt5 depletion

Over 60% of

sense-strand

RNAs show a

two-fold or

greater

reduction.

Widespread

splicing defects.

Increased levels

of antisense

transcription.

Farnung et al.,

2021

Visualizing the Molecular Mechanisms
To illustrate the functional relationship between Bur1 and Spt5 in the context of transcription

elongation, the following diagrams were generated using Graphviz (DOT language).

Transcription Elongation Complex Functional Outcomes

RNA Polymerase II

Spt5 associates with

Bur1/Bur2 Kinase recruits PAF1 Complex recruits

Processive Elongation

Splicing Regulation

 phosphorylates
Spt5-CTR

Histone Modifiers
(e.g., Set2)

 recruits
Chromatin Modification

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1668064?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668064?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Functional relationship between Bur1 and Spt5 in transcription elongation.
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Caption: A generalized workflow for Chromatin Immunoprecipitation followed by Sequencing

(ChIP-seq).

Experimental Protocols: A Closer Look at the
Methodology
The following sections provide a detailed overview of the key experimental protocols used to

characterize the transcriptional defects in Bur1 and Spt5 mutants.

Chromatin Immunoprecipitation (ChIP)
Objective: To determine the in vivo genomic localization of Bur1, Spt5, and RNA Polymerase II.

Methodology:

Cell Culture and Cross-linking: Yeast strains (wild-type, bur1Δ, spt5 mutants) are grown to

mid-log phase. Formaldehyde is added directly to the culture medium to a final concentration

of 1% to cross-link proteins to DNA. The cross-linking reaction is quenched with glycine.

Cell Lysis and Chromatin Shearing: Cells are harvested, washed, and lysed using

mechanical disruption (e.g., bead beating) in the presence of protease inhibitors. The

chromatin is then sheared to an average size of 200-500 base pairs using sonication.

Immunoprecipitation: The sheared chromatin is pre-cleared and then incubated overnight

with antibodies specific to the protein of interest (e.g., anti-Bur1, anti-Spt5, or anti-

Rpb1/Rpb3 for RNAPII). Protein A/G-agarose or magnetic beads are used to capture the

antibody-protein-DNA complexes.

Washes and Elution: The beads are subjected to a series of stringent washes to remove

non-specifically bound chromatin. The protein-DNA complexes are then eluted from the

beads.

Reverse Cross-linking and DNA Purification: The cross-links are reversed by incubation at

65°C. Proteins are digested with proteinase K, and the DNA is purified using standard

phenol-chloroform extraction or column-based methods.
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Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) for specific gene loci or

subjected to high-throughput sequencing (ChIP-seq) for genome-wide analysis.

RNA Sequencing (RNA-seq)
Objective: To perform a global analysis of the transcriptome to identify changes in gene

expression, splicing defects, and the presence of cryptic or antisense transcripts.

Methodology:

RNA Extraction: Total RNA is extracted from yeast cultures (wild-type and mutant strains)

using a hot acid phenol method or a commercial kit. The RNA is treated with DNase I to

remove any contaminating genomic DNA.

Library Preparation:

mRNA Enrichment: Poly(A)+ RNA is typically selected using oligo(dT)-coated magnetic

beads.

rRNA Depletion: Alternatively, ribosomal RNA (rRNA) is removed using specific probes.

Fragmentation and cDNA Synthesis: The enriched or depleted RNA is fragmented, and

first-strand cDNA is synthesized using reverse transcriptase and random primers. Second-

strand cDNA is then synthesized.

Adapter Ligation and Amplification: Sequencing adapters are ligated to the ends of the

cDNA fragments, and the library is amplified by PCR.

Sequencing: The prepared libraries are sequenced using a high-throughput sequencing

platform.

Data Analysis: The sequencing reads are aligned to the reference genome. Differential gene

expression analysis is performed to identify up- and down-regulated genes. Splicing analysis

tools are used to identify changes in intron retention and alternative splicing events. Analysis

of reads mapping to intergenic and antisense regions can reveal cryptic and antisense

transcription.
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Conclusion
The comparative analysis of Bur1 and Spt5 mutants reveals their intertwined yet distinct roles

in maintaining transcriptional fidelity. Bur1, as a kinase, acts as a key regulator, with its

phosphorylation of Spt5 being a critical event for the recruitment of downstream factors that

influence chromatin architecture. Spt5, in turn, functions as a core component of the elongation

machinery, ensuring the processivity and stability of RNAPII. The defects observed in their

respective mutants underscore the importance of a tightly regulated transcription elongation

process for proper gene expression. A comprehensive understanding of these mechanisms is

paramount for deciphering the complexities of gene regulation and for the development of

therapeutic strategies targeting transcriptional dysregulation in disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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